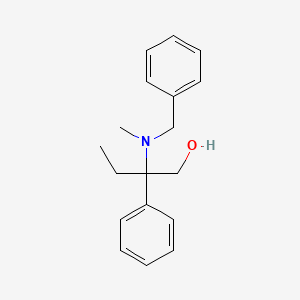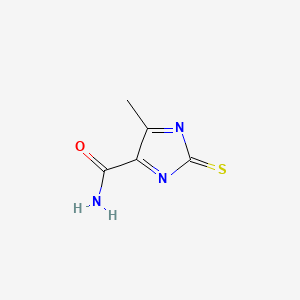
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is an intermediate in the preparation of Trimebutine metabolites . It has a molecular weight of 269.38 and a molecular formula of C18H23NO .
Molecular Structure Analysis
The molecular structure of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is represented by the formula C18H23NO . The compound’s structure includes a benzyl group, a methyl group, an amino group, and a phenylbutanol group .Wissenschaftliche Forschungsanwendungen
Quantum Computational and Spectroscopic Studies
Research by Raajaraman, Sheela, and Muthu (2019) focused on derivatives of 2-phenylbutanoic acid, including 2-amino-2-Phynylbutanoic acid (2APBA), and their analysis through density functional theory (DFT) calculations and spectroscopic studies. The study highlighted the nonlinear optical (NLO) properties and molecular docking potential of these compounds, suggesting their applicability in material science and drug discovery. The molecular electrostatic potential (MEP) analysis indicated the bio-active areas of the molecules, which could be relevant for identifying drug interaction sites (Raajaraman, Sheela, & Muthu, 2019).
Antimycobacterial Activities
A study by Moreth et al. (2014) synthesized hydroxyethylsulfonamides and amino-phenylbutane derivatives, demonstrating their activity against Mycobacterium tuberculosis. This research indicates the potential use of similar compounds in developing antimycobacterial agents. The study emphasized the importance of a free amino group and the sulfonamide moiety for biological activity, which could be a consideration for the compound (Moreth et al., 2014).
Chiral Separation Technologies
Shi, Liu, and Bian (2016) investigated the enantioseparation of 2-phenylcarboxylic acid esters, which are structurally related to the compound of interest. The research utilized chiral stationary phases in capillary gas chromatography, showcasing the importance of such compounds in analytical chemistry, particularly in the separation of enantiomers (Shi, Liu, & Bian, 2016).
Eigenschaften
IUPAC Name |
2-[benzyl(methyl)amino]-2-phenylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCKSRCCDDRZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzyl-N-methyl)amino-2-phenylbutanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B588843.png)

![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)